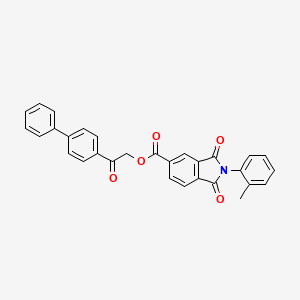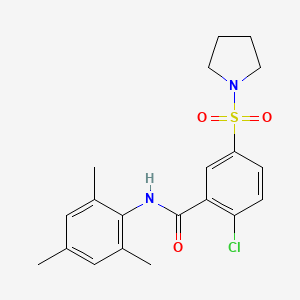![molecular formula C18H19F2N3O B5208488 N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)
N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, commonly known as FPEA, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and oncology.
Wirkmechanismus
The exact mechanism of action of FPEA is not fully understood. However, studies have shown that it acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It has also been shown to modulate the activity of the GABAergic and glutamatergic systems in the brain.
Biochemical and Physiological Effects:
FPEA has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, FPEA has been shown to modulate the activity of the GABAergic and glutamatergic systems in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPEA in lab experiments is its high purity, which allows for accurate and reproducible results. However, FPEA is a relatively new compound, and its long-term effects and potential side effects are not fully understood. In addition, FPEA is not widely available, which may limit its use in some labs.
Zukünftige Richtungen
There are several potential future directions for research on FPEA. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential use in the development of cancer therapies. Further research is also needed to fully understand the mechanism of action of FPEA and its long-term effects and potential side effects.
In conclusion, FPEA is a synthetic compound that has potential therapeutic applications in various fields, including neuroscience and oncology. Its mechanism of action is not fully understood, but it has been shown to have anxiolytic and antidepressant effects in animal models and to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to fully understand the potential of FPEA and its limitations.
Synthesemethoden
The synthesis of FPEA involves the reaction of 2-fluoroaniline with 4-(2-fluoro-phenyl)-piperazine in the presence of acetic anhydride and triethylamine. The resulting product is purified by column chromatography to obtain FPEA as a white powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
FPEA has been studied for its potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, FPEA has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. In oncology, FPEA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-14-5-1-3-7-16(14)21-18(24)13-22-9-11-23(12-10-22)17-8-4-2-6-15(17)20/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGACSGJJKIFZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)

![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)

